Di-tert-butyl 2-isocyanosuccinate
Overview
Description
Di-tert-butyl 2-isocyanosuccinate (DTBIC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DTBIC is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of heterocycles and other important organic compounds. In
Scientific Research Applications
Di-tert-butyl 2-isocyanosuccinate has been used in a wide range of scientific research applications, including the synthesis of heterocycles, the preparation of chiral compounds, and the development of new drugs. Di-tert-butyl 2-isocyanosuccinate has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenes. Additionally, Di-tert-butyl 2-isocyanosuccinate has been used in the development of new materials, such as polymers and dendrimers.
Mechanism Of Action
Di-tert-butyl 2-isocyanosuccinate is a versatile reagent that can undergo a variety of chemical reactions, including nucleophilic addition, cycloaddition, and oxidation. The isocyanate group in Di-tert-butyl 2-isocyanosuccinate is highly reactive and can react with a variety of nucleophiles, such as amines, alcohols, and thiols. Di-tert-butyl 2-isocyanosuccinate can also undergo cycloaddition reactions with dienes and alkynes to form heterocycles. The oxidation of Di-tert-butyl 2-isocyanosuccinate can lead to the formation of imines and oximes, which can be further transformed into a variety of functional groups.
Biochemical And Physiological Effects
Di-tert-butyl 2-isocyanosuccinate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Di-tert-butyl 2-isocyanosuccinate can act as a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Di-tert-butyl 2-isocyanosuccinate has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
Di-tert-butyl 2-isocyanosuccinate has several advantages for use in lab experiments. It is a stable and easy-to-handle reagent that can be stored for long periods of time without degradation. Di-tert-butyl 2-isocyanosuccinate is also highly reactive and can undergo a variety of chemical reactions, making it a versatile reagent for organic synthesis. However, Di-tert-butyl 2-isocyanosuccinate is also highly toxic and must be handled with care. It can also be difficult to purify, which can lead to contamination and impurities in the final product.
Future Directions
Di-tert-butyl 2-isocyanosuccinate has several potential future directions for research. One potential area of research is the development of new drugs using Di-tert-butyl 2-isocyanosuccinate as a starting material. Di-tert-butyl 2-isocyanosuccinate can also be used in the development of new materials, such as polymers and dendrimers. Additionally, Di-tert-butyl 2-isocyanosuccinate can be used in the development of new synthetic methods for the preparation of heterocycles and other important organic compounds. Finally, Di-tert-butyl 2-isocyanosuccinate can be used in the development of new catalysts for chemical reactions, which can lead to more efficient and environmentally friendly chemical processes.
Conclusion
In conclusion, Di-tert-butyl 2-isocyanosuccinate is a versatile reagent that has a wide range of potential applications in scientific research. Its unique properties and potential for use in the development of new drugs and materials make it an important area of research for the future. However, its toxicity and difficulty in purification must be taken into consideration when using Di-tert-butyl 2-isocyanosuccinate in lab experiments.
properties
IUPAC Name |
ditert-butyl 2-isocyanobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)17-10(15)8-9(14-7)11(16)18-13(4,5)6/h9H,8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMQDAODIJHZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391225 | |
Record name | Di-tert-butyl 2-isocyanosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 2-isocyanosuccinate | |
CAS RN |
1027757-05-6 | |
Record name | Di-tert-butyl 2-isocyanosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1027757-05-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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